molecular formula C16H7Cl3N2O2S B4543487 (2Z)-2-(2,4,6-trichloro-3-hydroxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one CAS No. 6586-50-1

(2Z)-2-(2,4,6-trichloro-3-hydroxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one

Cat. No.: B4543487
CAS No.: 6586-50-1
M. Wt: 397.7 g/mol
InChI Key: KAHKCHVUDMTLRG-XGICHPGQSA-N
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Description

(2Z)-2-(2,4,6-trichloro-3-hydroxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one is a complex organic compound characterized by its unique structure, which includes a thiazole ring fused to a benzimidazole moiety The presence of trichlorinated hydroxybenzylidene adds to its distinct chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-(2,4,6-trichloro-3-hydroxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one typically involves multi-step reactions. One common method starts with the preparation of the benzimidazole core, followed by the introduction of the thiazole ring. The final step involves the condensation of 2,4,6-trichloro-3-hydroxybenzaldehyde with the thiazolo-benzimidazole intermediate under specific conditions, such as refluxing in an appropriate solvent like ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to enhance yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to ensure consistency and efficiency in large-scale production.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-(2,4,6-trichloro-3-hydroxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding quinones.

    Reduction: The compound can be reduced to modify the double bond or the aromatic rings.

    Substitution: Halogen atoms in the benzylidene moiety can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, often involving specific temperatures, solvents, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can lead to partially or fully hydrogenated derivatives. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

(2Z)-2-(2,4,6-trichloro-3-hydroxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or antifungal agent.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of (2Z)-2-(2,4,6-trichloro-3-hydroxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways or interact with DNA to exert anticancer effects. The exact pathways and targets depend on the specific application and require further research to elucidate fully.

Comparison with Similar Compounds

Similar Compounds

    Dichloroanilines: Compounds with similar halogenated aromatic structures.

    Thiazole derivatives: Compounds containing the thiazole ring, often with diverse biological activities.

    Benzimidazole derivatives: Compounds with the benzimidazole core, known for their pharmacological properties.

Uniqueness

(2Z)-2-(2,4,6-trichloro-3-hydroxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one stands out due to its unique combination of structural features, including the fused thiazole-benzimidazole system and the trichlorinated hydroxybenzylidene moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(2Z)-2-[(2,4,6-trichloro-3-hydroxyphenyl)methylidene]-[1,3]thiazolo[3,2-a]benzimidazol-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H7Cl3N2O2S/c17-8-6-9(18)14(22)13(19)7(8)5-12-15(23)21-11-4-2-1-3-10(11)20-16(21)24-12/h1-6,22H/b12-5-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAHKCHVUDMTLRG-XGICHPGQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C3N2C(=O)C(=CC4=C(C(=C(C=C4Cl)Cl)O)Cl)S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)N=C3N2C(=O)/C(=C/C4=C(C(=C(C=C4Cl)Cl)O)Cl)/S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H7Cl3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10365132
Record name ZINC02120373
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10365132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

397.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6586-50-1
Record name ZINC02120373
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10365132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2Z)-2-(2,4,6-trichloro-3-hydroxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one
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(2Z)-2-(2,4,6-trichloro-3-hydroxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one
Reactant of Route 3
(2Z)-2-(2,4,6-trichloro-3-hydroxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one
Reactant of Route 4
(2Z)-2-(2,4,6-trichloro-3-hydroxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one
Reactant of Route 5
Reactant of Route 5
(2Z)-2-(2,4,6-trichloro-3-hydroxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one
Reactant of Route 6
Reactant of Route 6
(2Z)-2-(2,4,6-trichloro-3-hydroxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one

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